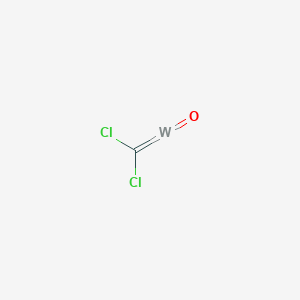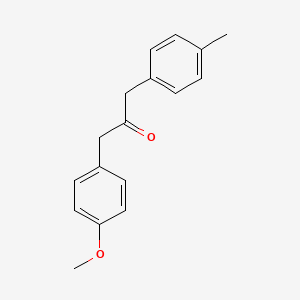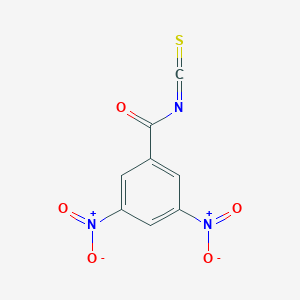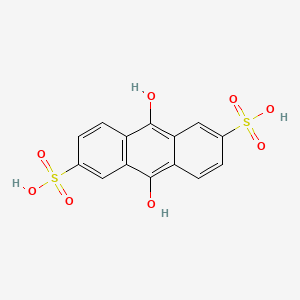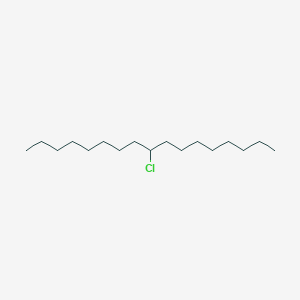
9-Chloroheptadecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Chloroheptadecane is an organic compound with the molecular formula C17H35Cl. It is a chlorinated derivative of heptadecane, where a chlorine atom is substituted for one hydrogen atom in the heptadecane chain. This compound is part of the alkyl halide family and is characterized by its long carbon chain and the presence of a chlorine atom, which imparts unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
9-Chloroheptadecane can be synthesized through various methods. One common approach involves the chlorination of heptadecane. This reaction typically requires a chlorine source, such as chlorine gas (Cl2), and a catalyst, often ultraviolet (UV) light or heat, to initiate the reaction. The reaction proceeds as follows:
[ \text{C}{17}\text{H}{36} + \text{Cl}2 \rightarrow \text{C}{17}\text{H}_{35}\text{Cl} + \text{HCl} ]
In this reaction, heptadecane (C17H36) reacts with chlorine gas to produce this compound (C17H35Cl) and hydrogen chloride (HCl).
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. These processes are typically carried out in reactors equipped with UV lamps or heating elements to ensure efficient chlorination. The reaction conditions, such as temperature, pressure, and chlorine concentration, are carefully controlled to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
9-Chloroheptadecane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom in this compound can be replaced by other nucleophiles, such as hydroxide ions (OH-), resulting in the formation of heptadecanol.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes, such as heptadecene.
Oxidation Reactions: The compound can be oxidized to form various oxygenated derivatives, depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Elimination Reactions: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are typically used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Substitution: Heptadecanol (C17H35OH)
Elimination: Heptadecene (C17H34)
Oxidation: Various oxygenated compounds, depending on the extent of oxidation.
科学研究应用
9-Chloroheptadecane has several applications in scientific research, including:
Chemistry: It is used as a starting material for the synthesis of other organic compounds, particularly in the study of reaction mechanisms and kinetics.
Biology: The compound is used in studies involving membrane biology and lipid interactions due to its long hydrophobic chain.
Medicine: Research into potential pharmaceutical applications, such as drug delivery systems, often involves this compound.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
作用机制
The mechanism of action of 9-chloroheptadecane largely depends on the specific application and the chemical reactions it undergoes. In substitution reactions, the chlorine atom is replaced by a nucleophile, while in elimination reactions, the compound loses a hydrogen atom and a chlorine atom to form a double bond. The molecular targets and pathways involved vary based on the reaction conditions and the reagents used.
相似化合物的比较
Similar Compounds
Heptadecane (C17H36): The parent hydrocarbon from which 9-chloroheptadecane is derived.
1-Chloroheptadecane (C17H35Cl): Another chlorinated derivative of heptadecane, differing in the position of the chlorine atom.
Uniqueness
This compound is unique due to the specific position of the chlorine atom on the ninth carbon of the heptadecane chain. This positional isomerism can result in different chemical reactivity and physical properties compared to other chlorinated heptadecanes.
属性
CAS 编号 |
77900-43-7 |
|---|---|
分子式 |
C17H35Cl |
分子量 |
274.9 g/mol |
IUPAC 名称 |
9-chloroheptadecane |
InChI |
InChI=1S/C17H35Cl/c1-3-5-7-9-11-13-15-17(18)16-14-12-10-8-6-4-2/h17H,3-16H2,1-2H3 |
InChI 键 |
YFLVQDQKBBNOFG-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC(CCCCCCCC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


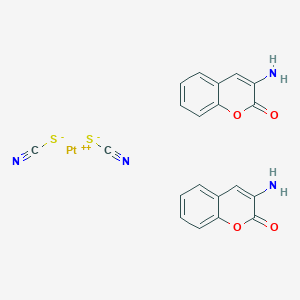


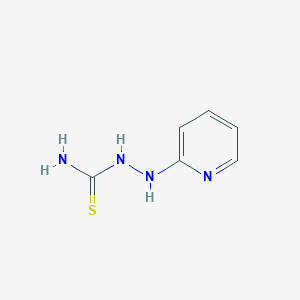
![1-Methyl-2,8-dioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14439516.png)
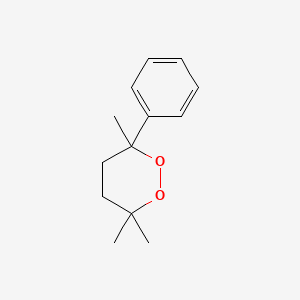
![1-Propanone, 1-cyclopropyl-3-(dimethylamino)-2-[(dimethylamino)methyl]-](/img/structure/B14439527.png)

![N-{4-Ethoxy-2-[(4-methyl-2-nitrophenyl)sulfanyl]-6-nitrophenyl}formamide](/img/structure/B14439538.png)
